molecular formula C18H12N4O2S B5853582 2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid

2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid

Cat. No. B5853582
M. Wt: 348.4 g/mol
InChI Key: CSCCBPNUEAMTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzothiazole, phenyl, and pyrimidine) would likely make the molecule relatively flat and rigid. The amino and carboxylic acid groups could form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (amino and carboxylic acid) and nonpolar groups (aromatic rings) could give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Anti-Cancer Activity

Benzothiazole-pyrimidine carboxylic acid derivatives have shown promise as potential anti-cancer agents. Researchers have explored their cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell division, induce apoptosis (programmed cell death), and inhibit tumor growth. Further studies are needed to optimize their efficacy and safety profiles .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Benzothiazole-pyrimidine carboxylic acid derivatives exhibit anti-inflammatory activity by modulating key inflammatory pathways. They suppress pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anti-Tuberculosis Agents

Tuberculosis (TB) remains a global health challenge. Some benzothiazole-pyrimidine carboxylic acid derivatives have demonstrated anti-TB activity. These compounds inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB. Researchers are investigating their potential as novel anti-TB drugs .

Anti-Viral Effects

Certain derivatives of benzothiazole-pyrimidine carboxylic acid exhibit anti-viral properties. They interfere with viral replication and entry, making them interesting candidates for combating viral infections. Studies have focused on their efficacy against HIV, herpesviruses, and influenza viruses .

Enzyme Inhibition

These compounds can act as enzyme inhibitors. For instance, they target kinases involved in cell signaling pathways, which are crucial for cancer progression. By blocking these enzymes, benzothiazole-pyrimidine carboxylic acid derivatives may disrupt cancer cell growth and metastasis .

Fluorescent Materials and Imaging Reagents

Benzothiazole-pyrimidine carboxylic acid derivatives possess unique fluorescence properties. Researchers have explored their use as imaging agents in biological systems. These compounds can selectively label specific cellular components, aiding in diagnostics and research .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make accurate predictions .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its properties, and assessing its safety .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-16(24)14-10-13(11-6-2-1-3-7-11)19-17(20-14)22-18-21-12-8-4-5-9-15(12)25-18/h1-10H,(H,23,24)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCCBPNUEAMTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid

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